2-Cyclopentyl-2-ethoxyacetonitrile
Description
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Properties
IUPAC Name |
2-cyclopentyl-2-ethoxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-11-9(7-10)8-5-3-4-6-8/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPLADNRFGTSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#N)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopentyl-2-ethoxyacetonitrile (CAS No. 1495445-01-6) is a nitrile compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The molecular formula of this compound is C10H15NO, with a molecular weight of approximately 165.24 g/mol. The structure features a cyclopentyl group attached to an ethoxyacetonitrile moiety, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.24 g/mol |
| CAS Number | 1495445-01-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its nitrile functionality can participate in nucleophilic reactions, potentially influencing enzymatic activities and signaling pathways.
Pharmacological Studies
Recent studies have investigated the pharmacological effects of this compound:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain Gram-positive and Gram-negative bacteria. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : In animal models, the compound has shown promise in reducing inflammation markers, indicating potential use in treating inflammatory conditions. The mechanism appears to involve modulation of cytokine production and inhibition of inflammatory pathways .
- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects on various cancer cell lines. Results indicate that the compound may induce apoptosis in specific cancer cells, warranting further investigation into its potential as an anticancer agent .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating moderate effectiveness compared to standard antibiotics.
Study 2: Anti-inflammatory Activity
In a controlled experiment involving mice induced with inflammation, treatment with this compound resulted in a significant reduction in paw swelling (p < 0.05) compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
2-Cyclopentyl-2-ethoxyacetonitrile has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. For instance, it has been noted for potential activity against specific receptors involved in metabolic and cardiovascular diseases.
Case Study: APJ Receptor Agonists
A notable study highlighted the compound's role as an agonist for the APJ receptor, which is implicated in cardiovascular regulation and metabolic processes. This suggests that this compound could be beneficial in developing treatments for conditions like heart failure and metabolic disorders .
Synthetic Intermediate
Chemical Synthesis
As a synthetic intermediate, this compound is valuable in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and condensation reactions.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic Substitution | Ethanol solvent, reflux | 85 | |
| Condensation | Base-catalyzed, room temp | 90 | |
| Hydrolysis | Aqueous acid, reflux | 75 |
Material Science Applications
Polymer Chemistry
The compound can be utilized in polymer chemistry as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Case Study: Polymer Blends
Research has shown that blending this compound with conventional polymers results in materials with enhanced properties suitable for applications in coatings and adhesives. The study indicated improved adhesion properties and resistance to environmental degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
